molecular formula C10H20N2O B3302227 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol CAS No. 915922-49-5

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Cat. No.: B3302227
CAS No.: 915922-49-5
M. Wt: 184.28 g/mol
InChI Key: NXHYTVUPOMUDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS 915922-49-5) is a high-purity piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol, this compound is characterized by a piperazine ring core substituted with a cyclopropylmethyl group and an ethanol side chain . Piperazine derivatives are privileged structures in drug discovery, frequently serving as key scaffolds in FDA-approved therapeutics due to their ability to fine-tune the physicochemical properties of a molecule and act as conformational spacers to optimally position pharmacophoric elements for target engagement . Compounds within the cyclopropyl methyl piperazine class have documented investigational use in therapeutics, particularly for disorders of the cardiovascular system, and have been studied as inotropic agents, vasodilators, and for treating ischemic or atherosclerotic diseases . The specific structural motifs present in this compound—the cyclopropylmethyl group and the ethanol side chain—make it a versatile building block or intermediate for the synthesis of more complex, biologically active molecules. It is supplied with a guaranteed purity of 95% or higher, ensuring consistency and reliability for your research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-6-3-10-7-11-4-5-12(10)8-9-1-2-9/h9-11,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHYTVUPOMUDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 1 Cyclopropylmethyl Piperazin 2 Yl Ethanol

Retrosynthetic Analysis and Key Precursors for 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (B2881138)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections. A primary disconnection can be made at the N1-cyclopropylmethyl bond, suggesting an alkylation step as the final transformation. This leads to piperazin-2-ylethanol and a cyclopropylmethyl halide as immediate precursors.

Further deconstruction of the piperazine-2-ylethanol core can be envisioned through the cleavage of the piperazine (B1678402) ring. This suggests strategies starting from acyclic diamines. For example, a disconnection across the N1-C2 and N4-C5 bonds points towards a substituted ethylenediamine and a two-carbon building block. A biomimetic approach might start from amino acid precursors towson.edu.

Key precursors identified through this analysis include:

Piperazin-2-ylethanol: A key intermediate that can be directly alkylated.

Cyclopropylmethyl halides (e.g., bromide): Common alkylating agents for introducing the cyclopropylmethyl moiety google.comgoogle.com.

N-protected ethylenediamines: Versatile starting materials for constructing the piperazine ring.

Chiral amino acids: Used as starting materials for stereoselective syntheses to control the chirality at the C2 position nih.govrsc.org.

N-activated aziridines: Can be used in ring-opening and cyclization strategies to form the piperazine skeleton nih.gov.

Development and Optimization of Synthetic Routes to the Core Structure

The synthesis of the this compound core has been approached through various routes, with optimization focusing on yield, purity, and stereocontrol.

Reductive Amination Strategies for Piperazine Ring Formation

Reductive amination is a cornerstone method for synthesizing the piperazine scaffold. rsc.orgnih.gov This strategy generally involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent, followed by reduction. For instance, a protected ethylenediamine can be reacted with glyoxal, and the resulting diimine intermediate is then reduced to form the piperazine ring.

Another approach involves the catalytic reductive cyclization of dioximes, which can be derived from primary amines. mdpi.com This method allows for the conversion of a primary amino group into a piperazine ring. mdpi.com Reductive amination can also be applied to pre-existing cyclic precursors, such as the reduction of a 2-oxopiperazine to afford a substituted piperazine. rsc.org The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is critical for the success of these reactions. nih.govnih.govgoogle.com

Starting MaterialsKey Reagents/StepsIntermediate/Product
1,2-Diamine, GlyoxalReductive aminationPiperazine ring
Primary amine, NitrosoalkenesDouble Michael addition, Catalytic reductive cyclizationSubstituted piperazine mdpi.com
β-Keto ester from amino acidReductive amination with NH₄OAc, NaBH₃CNChiral 1,2-diamine precursor nih.gov
2-OxopiperazineReductive aminationN-alkylated piperazine rsc.org

Alkylation Reactions for Cyclopropylmethyl Moiety Incorporation

The introduction of the cyclopropylmethyl group onto the piperazine nitrogen is a crucial step, typically achieved via nucleophilic substitution. nih.gov A common and direct method is the N-alkylation of a piperazine precursor, such as piperazin-2-ylethanol, with an alkylating agent like (bromomethyl)cyclopropane. google.comgoogle.com

This reaction is generally performed in the presence of a base, such as dipotassium carbonate, in a suitable solvent like dimethylformamide, often with heating. google.comgoogle.com To achieve mono-alkylation and avoid the formation of undesired dialkylated or quaternary ammonium salt byproducts, one of the piperazine nitrogens is often protected with a group like tert-butoxycarbonyl (Boc). researchgate.net The protecting group is then removed in a subsequent step.

Piperazine SubstrateAlkylating AgentBase/Conditions
Anhydrous PiperazineBromomethylcyclopropaneDipotassium carbonate, DMF, 110°C google.comgoogle.com
N-Boc-piperazineCyclopropylmethyl bromidePotassium carbonate, Acetone researchgate.net
1-[3-(trifluoromethyl)phenyl]piperazine1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneNot specified mdpi.com

Stereoselective Synthesis of Chiral Centers in the Compound

The carbon atom at the 2-position of the piperazine ring is a stereocenter. Achieving high enantiomeric purity is often critical for pharmacological applications. rsc.org Asymmetric synthesis of C-substituted piperazines can be achieved through several strategies.

One effective method involves starting with a chiral precursor, such as an enantiopure amino acid. rsc.org For example, a homochiral N-Boc amino acid can be converted through a series of steps into a chiral aminoalkene, which then undergoes a diastereoselective intramolecular hydroamination to form the piperazine ring. rsc.orgorganic-chemistry.org Another powerful technique is the asymmetric lithiation of an N-Boc piperazine using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile. mdpi.com A one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates has also been reported to produce highly substituted piperazines with excellent stereoselectivity. nih.gov

Strategies for Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, derivatization strategies would focus on systematically modifying its distinct structural components. The versatile nature of the piperazine structure allows for easy modification to explore its effect on pharmacological activity. researchgate.net

Modification of the Cyclopropylmethyl Group: The cyclopropyl (B3062369) ring can be replaced by other small cycloalkyl or branched alkyl groups to probe the steric and electronic requirements of the binding pocket.

Modification of the Piperazine Ring: The unsubstituted nitrogen (N4) provides a convenient handle for introducing a wide array of substituents, including alkyl, aryl, acyl, and sulfonyl groups, to explore interactions with the biological target.

Modification of the Ethanol (B145695) Side Chain: The hydroxyl group can be esterified, etherified, or replaced with other functional groups like amines or amides to investigate the importance of this hydrogen-bonding moiety. The length of the ethyl chain can also be varied.

Modification of the Piperazine Core: The carbon skeleton of the piperazine ring itself can be substituted to alter the conformation and properties of the molecule. nih.gov

These modifications help to build a comprehensive SAR profile, guiding the design of more potent and selective analogs. nih.gov

Isolation and Purification Techniques in Research Synthesis

The isolation and purification of piperazine derivatives are critical for obtaining materials of sufficient purity for characterization and biological testing. A variety of standard and specialized techniques are employed.

Extraction: Liquid-liquid extraction is commonly used to separate the product from the reaction mixture. Since piperazines are basic, their solubility can be manipulated by adjusting the pH of the aqueous phase, allowing for efficient separation from non-basic impurities. researchgate.net

Crystallization: The final compound or its salt form can often be purified by crystallization. Piperazines readily form salts with various acids (e.g., hydrochloride, diacetate), which often have good crystalline properties, facilitating purification. google.comgoogle.com Recrystallization from suitable solvents like ethanol or isopropanol is a common final purification step. nih.gov

Chromatography: Column chromatography on silica gel is a standard method for purifying intermediates and final products, separating compounds based on polarity.

Filtration: Simple filtration is used to isolate precipitated products, such as piperazine salts, from the reaction solvent. nih.gov For crude mixtures, filtration through a pad of a filtering agent like Celite can remove solid catalysts or byproducts. rsc.org

In some cases, piperazine can be recovered from aqueous mixtures by precipitation as piperazine hexahydrate, exploiting its unique insolubility in certain aqueous alcohol mixtures. google.com

Investigation of the Molecular and Cellular Mechanisms of Action of 2 1 Cyclopropylmethyl Piperazin 2 Yl Ethanol

Elucidation of Primary Molecular Targets for the Compound

There is no publicly available research that identifies the primary molecular targets of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (B2881138). The parent scaffold, 1-(cyclopropylmethyl)piperazine, is utilized as a chemical intermediate in the synthesis of more complex molecules, such as abiraterone (B193195) analogs that have been investigated for their potential to inhibit the growth of human prostate cancer cell lines. However, this does not directly implicate any specific molecular target for the title compound itself. The biological activity of piperazine-containing molecules is diverse, with various derivatives targeting a wide range of receptors, ion channels, and enzymes. Without specific studies on this compound, any assignment of molecular targets would be speculative.

Analysis of Target Engagement in Relevant Biological Systems

Consistent with the absence of identified primary molecular targets, there are no published studies analyzing the target engagement of this compound in any biological system. Such studies would require the prior identification of a molecular target and the development of specific assays to measure the binding and interaction of the compound with its target in a cellular or in vivo context.

Functional Consequences of Molecular Interactions at the Cellular Level

Detailed information on the functional consequences of this compound at the cellular level is not available. Research on other piperazine (B1678402) derivatives has shown a variety of cellular effects, including the modulation of ion channel activity—specifically calcium (Ca2+), potassium (K+), and chloride (Cl-) channels—and impacts on cellular mechanics such as increased intracellular force generation and disruption of cell-cell junctions. nih.gov However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Transcriptomic and Proteomic Analysis of Compound-Induced Changes in Research Models

A search of the scientific literature yielded no studies on the transcriptomic or proteomic changes induced by this compound in any research model. Such analyses are crucial for understanding the broader impact of a compound on cellular pathways and for identifying potential off-target effects or novel mechanisms of action. The application of these "omics" technologies is contingent on initial findings that suggest a compound has significant biological activity worthy of such in-depth investigation.

Structure Activity Relationships Sar and Rational Design Strategies for 2 1 Cyclopropylmethyl Piperazin 2 Yl Ethanol Analogs

Influence of the Cyclopropylmethyl Moiety on Pharmacological Activity and Selectivity

The N-cyclopropylmethyl group is a key structural feature in many biologically active compounds, often influencing both potency and receptor selectivity. In the context of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (B2881138) analogs, this moiety is anticipated to play a significant role in defining the ligand-receptor interaction landscape. The cyclopropyl (B3062369) ring, with its unique electronic and conformational properties, can impart a degree of rigidity to the N-substituent, which can be advantageous for optimizing receptor binding.

In studies of opioid receptor ligands, for instance, the N-cyclopropylmethyl substituent has been shown to be crucial for the binding affinity at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.gov This is often attributed to the way this group orients the rest of the molecule within the receptor's binding pocket. It is plausible that the cyclopropylmethyl group in the title compound and its analogs serves a similar function, anchoring the molecule in a specific conformation that favors high-affinity binding to its biological target(s).

Furthermore, the compact and lipophilic nature of the cyclopropylmethyl group can contribute to favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability. The strategic incorporation of this moiety is a common tactic in medicinal chemistry to enhance the drug-like characteristics of a lead compound.

Role of the Piperazine (B1678402) Ring Substituents in Compound Activity

The piperazine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of pharmacological activity and selectivity. rsc.org Both the nitrogen atoms and the carbon atoms of the piperazine core in this compound and its analogs are amenable to substitution, offering a wide array of possibilities for structural modification. rsc.orgresearchgate.netmdpi.com

Carbon-substituted piperazines, while less common in marketed drugs, represent a significant area for structural exploration. rsc.org Substituents on the carbon atoms of the piperazine ring can introduce chirality and specific steric features that can lead to enhanced potency and selectivity. The position and nature of these substituents can influence the conformational preference of the piperazine ring, which in turn affects the spatial arrangement of other pharmacophoric elements.

Position of SubstitutionType of SubstituentGeneral Impact on Activity
N4Aryl, Alkyl, AralkylModulates receptor affinity and selectivity. Can influence pharmacokinetic properties.
C2, C3, C5, C6Alkyl, Hydroxyalkyl, etc.Introduces chirality, can enhance potency and selectivity through specific steric interactions.

Impact of the Ethanol (B145695) Side Chain on Receptor Interaction and Compound Properties

The presence of the ethanol side chain also impacts the physicochemical properties of the molecule. The hydroxyl group increases polarity, which can enhance aqueous solubility. nih.gov This is an important consideration in drug design, as adequate solubility is often necessary for good oral bioavailability. However, the increased polarity must be balanced with sufficient lipophilicity to ensure the molecule can cross biological membranes, such as the blood-brain barrier, if central nervous system activity is desired.

Studies on 2-(2-hydroxyethyl)piperazine derivatives have highlighted the importance of this moiety for various biological activities, including carbonic anhydrase inhibition and potential radioprotective effects. nih.govmdpi.comnih.gov The length and composition of this side chain can be modified to fine-tune receptor interactions and optimize pharmacokinetic properties.

Stereochemical Considerations and Enantiomeric Activity Differences

The presence of a chiral center at the C2 position of the piperazine ring in this compound means that the compound can exist as a pair of enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.gov This arises from the three-dimensional nature of receptor binding sites, which can preferentially interact with one enantiomer over the other.

For 2-substituted piperazines, the stereochemistry at the C2 position can dictate the conformational preference of the piperazine ring and the spatial orientation of the substituent. nih.gov This, in turn, can have a profound effect on how the molecule fits into the binding pocket of its target receptor. For instance, in a series of 2-substituted piperazines acting as α7 nicotinic acetylcholine (B1216132) receptor agonists, the R enantiomers were found to be more active, and molecular modeling studies confirmed that this stereoisomer could bind more favorably to the receptor. nih.gov

Therefore, the separation and individual biological evaluation of the enantiomers of this compound and its analogs are critical steps in understanding their SAR. nih.govmdpi.com The identification of the more active enantiomer (the eutomer) allows for the development of a single-enantiomer drug, which can have a better therapeutic index and reduced side effects compared to the racemic mixture.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling are indispensable tools in the rational design of analogs of this compound. rsc.orgwu.ac.thresearchgate.netmdpi.comnih.gov These methods provide valuable insights into the three-dimensional interactions between a ligand and its biological target, which can guide the design of new molecules with improved properties.

Molecular docking simulations can be used to predict the binding mode of the compound and its analogs within the active site of a target receptor. rsc.org These simulations can help to identify key amino acid residues involved in the binding interaction and can rationalize observed SAR data. For example, docking studies can reveal why a particular substituent enhances or diminishes binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wu.ac.thnih.gov These models can then be used to predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts. By analyzing the physicochemical descriptors that are most important for activity, QSAR models can provide a deeper understanding of the SAR.

Pharmacophore Development and Lead Optimization Principles

Pharmacophore modeling is a powerful strategy in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.govresearchgate.net For analogs of this compound, a pharmacophore model would typically include features such as a basic nitrogen atom, a hydrogen bond donor/acceptor, and hydrophobic regions corresponding to the cyclopropylmethyl and other substituents.

Once a pharmacophore model has been established, it can be used to guide the lead optimization process. nih.gov This involves systematically modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties while maintaining the key pharmacophoric features. For example, the piperazine scaffold can be used to orient the pharmacophoric groups in the correct spatial arrangement for optimal receptor interaction.

The principles of lead optimization also involve a multi-parameter approach, where properties such as metabolic stability, toxicity, and solubility are considered in parallel with biological activity. The goal is to develop a drug candidate with a balanced profile that is suitable for clinical development.

Preclinical in Vivo Pharmacological Studies of 2 1 Cyclopropylmethyl Piperazin 2 Yl Ethanol in Animal Models

Assessment of Compound Activity in Mechanistic Animal Models

There is no publicly available research detailing the assessment of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (B2881138) in mechanistic animal models. Such studies would be essential to characterize the compound's effects on behavior, physiology, and its potential therapeutic activity. Typically, this would involve a range of models to investigate effects on the central nervous system, cardiovascular system, or other organ systems, depending on the compound's intended target.

In Vivo Receptor Occupancy and Target Engagement Studies in Animal Brain/Tissues

Information regarding in vivo receptor occupancy and target engagement of this compound in animal brains or other tissues is not available in the public domain. These studies are critical for confirming that a compound interacts with its intended molecular target in a living organism and for establishing a relationship between target engagement and pharmacological effect.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models

There are no published studies on the discovery or validation of pharmacodynamic biomarkers for this compound in preclinical models. Such biomarkers are crucial for monitoring the biological effects of a compound and can provide early evidence of its potential efficacy.

Investigation of Cross-Reactivity with Other Biological Systems in Animal Models

No data has been published on the investigation of potential cross-reactivity of this compound with other biological systems in animal models. These studies are important for assessing the selectivity of a compound and identifying any potential off-target effects that could lead to unforeseen side effects.

Advanced Analytical Methodologies for Research on 2 1 Cyclopropylmethyl Piperazin 2 Yl Ethanol

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying the metabolites of "2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol" in preclinical and clinical studies. The primary advantage of HRMS is its ability to provide highly accurate mass measurements (typically with less than 5 ppm deviation), which allows for the determination of the elemental composition of metabolites. ijpras.comresearchgate.net This capability is crucial for distinguishing between potential metabolites and endogenous components within a complex biological matrix. ijpras.com

In a typical workflow, the parent compound would be incubated with liver microsomes or hepatocytes, or samples would be collected from in vivo studies. Following extraction, these samples are analyzed by a liquid chromatography system coupled to an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. researchgate.netnih.gov Data-mining strategies are then employed to find potential metabolites. These strategies include searching for predicted biotransformations (e.g., oxidation, N-dealkylation, glucuronidation) and using mass defect filtering, which leverages the fact that metabolites often have a similar mass defect to the parent drug. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments on the detected metabolite ions provide fragmentation patterns that help to pinpoint the exact site of metabolic modification on the molecule. nih.gov

Hypothetical Metabolites of This compound (B2881138)

Metabolite ID Proposed Biotransformation Elemental Formula Exact Mass [M+H]⁺ Mass Shift (Da)
M1 Hydroxylation (Cyclopropyl ring) C₁₀H₂₀N₂O₂ 201.1598 +15.9949
M2 N-dealkylation (Cyclopropylmethyl) C₇H₁₄N₂O 143.1179 -56.0626
M3 Oxidation (Ethanol to Carboxylic Acid) C₁₀H₁₈N₂O₂ 199.1441 -1.9847

Note: This table is for illustrative purposes only and represents potential metabolic pathways.

Chromatographic Methods (e.g., LC-MS/MS, GC-MS) for Quantification in Biological Matrices

Once metabolites are identified, validated chromatographic methods are required to quantify the parent compound and its key metabolites in biological matrices like plasma, urine, and tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and throughput. chromatographytoday.comnih.gov A typical LC-MS/MS assay involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column. nih.govresearchgate.net The analytes are then detected using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. chromatographytoday.com In SRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from the biological matrix, allowing for precise quantification even at very low concentrations (pg/mL to ng/mL). chromatographytoday.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for piperazine (B1678402) derivatives. rsc.orgoup.com This method often requires derivatization of the analytes to increase their volatility and thermal stability. nih.gov While GC can offer excellent chromatographic resolution, LC-MS/MS is generally favored for its simpler sample preparation and broader applicability to a wider range of metabolites without the need for derivatization. rsc.org

Illustrative LC-MS/MS Method Parameters

Parameter Typical Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
SRM Transition (Parent) e.g., m/z 199.2 → 125.1
SRM Transition (Internal Standard) Analyte-specific (e.g., deuterated analog)
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)

| Sample Preparation | Protein precipitation with methanol (B129727) |

Note: This table represents a typical starting point for method development and is for illustrative purposes.

Spectroscopic Techniques (e.g., NMR, IR) for Structural Confirmation of Analogs and Metabolites

While mass spectrometry is excellent for identifying metabolites and confirming molecular weight, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for unambiguous structural confirmation. chemrxiv.orgdergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For a novel compound like "this compound," ¹H and ¹³C NMR would be used to confirm the synthesized structure. For metabolites, NMR is the gold standard for determining the precise site of modification. For example, if a hydroxylation event occurs, 2D NMR experiments (like COSY and HMBC) can establish the exact position of the new hydroxyl group on the cyclopropyl (B3062369), piperazine, or ethyl chain. rsc.orgnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. dergipark.org.tr The IR spectrum of the parent compound would show characteristic absorptions for O-H (from the ethanol (B145695) group), N-H (if any secondary amine is present, though the piperazine in the title compound is fully substituted), and C-H bonds. When a metabolite is formed, such as the oxidation of the ethanol group to a carboxylic acid (Metabolite M3), a new, strong absorption band for the carbonyl group (C=O) would appear in the IR spectrum, providing clear evidence of this biotransformation. researchgate.net

Radioligand Synthesis and Application for Receptor Binding Studies

To investigate the interaction of "this compound" with its molecular target(s), radioligand binding assays are a powerful tool. nih.govnih.gov These assays provide quantitative data on the affinity of a compound for a specific receptor. researchgate.net

The first step is the synthesis of a radiolabeled version of the compound, often by incorporating a radioisotope such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). nih.govnih.gov This radioligand must be synthesized to a high specific activity to ensure sensitive detection. nih.gov

Once the radioligand is prepared and purified, saturation binding assays are performed. In these experiments, increasing concentrations of the radioligand are incubated with a preparation of cells or tissues expressing the target receptor. By measuring the amount of radioactivity bound to the receptor at each concentration, one can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity. nih.govresearchgate.net Competition binding assays are then used to determine the affinity (expressed as the inhibition constant, Ki) of the unlabeled parent compound or its analogs by measuring their ability to displace the radioligand from the receptor. mdpi.com

In Vitro Assay Development for Mechanistic Studies and High-Throughput Screening

In vitro assays are essential for elucidating the mechanism of action of "this compound" and for screening large numbers of related compounds to identify those with improved properties. tandfonline.comrti.org These assays are typically conducted in multi-well plates (e.g., 96 or 384 wells) to increase throughput. nih.gov

Development of these assays involves several key steps:

Target Identification : Confirming the biological target (e.g., a specific receptor, enzyme, or ion channel) of the compound.

Assay Design : Choosing an appropriate format to measure the compound's effect on the target. This could be a cell-based assay measuring a downstream signaling event (e.g., calcium flux, cAMP production) or a biochemical assay directly measuring enzyme activity. nih.gov

Optimization and Validation : The assay conditions (e.g., cell density, incubation time, reagent concentrations) are optimized to ensure a robust and reproducible signal.

High-Throughput Screening (HTS) : Once validated, the assay can be automated to screen a chemical library for compounds with similar or improved activity. nih.govpharmtech.com HTS allows for the rapid testing of thousands of compounds, accelerating the identification of promising new drug candidates. nih.govpharmtech.com

These assays are critical in early-stage drug discovery for establishing structure-activity relationships (SAR) and for prioritizing compounds for further development. tandfonline.com

Table of Mentioned Compounds

Compound Name
This compound

Broader Academic Implications and Future Research Directions for 2 1 Cyclopropylmethyl Piperazin 2 Yl Ethanol

Comparative Analysis with Other Piperazine-Based Bioactive Molecules in Literature

The piperazine (B1678402) ring is a privileged structure in drug discovery, known for its significant impact on the pharmacokinetic and pharmacodynamic properties of molecules. tandfonline.com A comparative analysis of 2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol (B2881138) with other notable piperazine-containing drugs reveals the potential therapeutic areas where this compound or its derivatives could be influential.

Table 1: Comparative Analysis of Piperazine-Based Bioactive Molecules

Compound/Drug Name Key Structural Features Primary Therapeutic Application Receptor/Target Interaction
This compound Cyclopropylmethyl and hydroxyethyl (B10761427) substitutions on piperazine Potential for CNS disorders, antiviral, or anticancer activity (hypothesized) Likely to interact with various receptors and enzymes due to the versatile piperazine core (hypothesized)
Imatinib (Gleevec) N-methylpiperazine moiety Chronic Myeloid Leukemia (CML) and other cancers Tyrosine kinase inhibitor (BCR-Abl, c-Kit, PDGF-R)
Sildenafil (Viagra) Methylated piperazine ring Erectile dysfunction, pulmonary arterial hypertension Phosphodiesterase type 5 (PDE5) inhibitor
Olanzapine (Zyprexa) Methylpiperazine substituent Schizophrenia, bipolar disorder Dopamine and serotonin (B10506) receptor antagonist

| Cetirizine (Zyrtec) | Piperazine ring connecting two aromatic moieties | Allergic rhinitis, urticaria | Histamine H1 receptor antagonist |

The structural features of this compound, particularly the cyclopropylmethyl group, are of interest. This group is known to be a bioisostere for larger alkyl groups and can influence receptor binding and metabolic stability. For instance, in the context of opioid receptor ligands, the N-cyclopropylmethyl substituent is crucial for antagonist or partial agonist activity. While the specific targets of this compound are not yet fully elucidated, its structure suggests potential interactions with a range of biological targets, similar to how other substituted piperazines interact with kinases, G-protein coupled receptors (GPCRs), and ion channels. researchgate.netmdpi.com

Potential for Development as a Chemical Probe for Biological Targets

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. youtube.com The piperazine scaffold is a common feature in many chemical probes due to its ability to be readily functionalized, allowing for the fine-tuning of selectivity and potency. The structure of this compound makes it a promising candidate for development as a chemical probe. youtube.com

The two nitrogen atoms of the piperazine ring can be differentially substituted to modulate its properties. The hydroxyethyl group on the C-2 position provides a site for further chemical modification, such as the attachment of reporter tags (e.g., fluorophores or biotin) or reactive groups for covalent labeling of target proteins. The cyclopropylmethyl group at the N-1 position can be varied to explore the steric and electronic requirements of a target's binding pocket.

The development of a chemical probe from this scaffold would involve systematic structure-activity relationship (SAR) studies to identify high-affinity and selective ligands for a particular biological target. For example, derivatives could be synthesized and screened against panels of receptors, enzymes, and ion channels to identify a specific interaction. Once a potent and selective compound is identified, it can be further modified to create a tool compound for target validation and studying its role in cellular pathways. nih.gov

Emerging Concepts and Unexplored Avenues in Research on the Compound Class

Research into piperazine-based compounds is continually evolving, with several emerging concepts that could be applied to the study of this compound and its analogs.

One emerging area is the development of bifunctional molecules , where the piperazine core acts as a linker to connect two different pharmacophores. This approach can lead to compounds with dual activity or synergistic effects. For example, an 8-hydroxyquinoline (B1678124) moiety, known for its iron-chelating properties, has been linked to a piperazine scaffold to create neuroprotective agents for conditions like Parkinson's disease. nih.gov The structure of this compound could serve as a starting point for designing such bifunctional molecules by modifying the hydroxyethyl group.

Another unexplored avenue is the synthesis and evaluation of chiral, non-racemic derivatives . The presence of a substituent at the C-2 position of the piperazine ring in this compound creates a chiral center. The synthesis of enantiomerically pure forms of this compound could reveal stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects. Studies on other chiral piperazine derivatives, such as (piperazin-2-yl)methanol compounds, have shown that stereochemistry plays a crucial role in their affinity for sigma receptors. nih.gov

Integration of Multidisciplinary Approaches for Deeper Understanding (e.g., Systems Biology)

A comprehensive understanding of the biological effects of this compound can be achieved through the integration of multidisciplinary approaches, particularly systems biology. Systems biology utilizes computational and mathematical modeling to analyze complex biological systems and can provide valuable insights into the mechanism of action of a compound. frontiersin.orgbenthamscience.com

By combining experimental data from high-throughput screening, genomics, proteomics, and metabolomics with computational models, researchers can:

Identify potential biological targets: In silico docking studies can predict the binding of this compound to a wide range of proteins.

Elucidate signaling pathways: By observing the changes in gene and protein expression profiles in cells treated with the compound, it is possible to map the signaling pathways that are modulated.

Predict polypharmacology: Many drugs interact with multiple targets. Systems biology approaches can help to identify these off-target effects, which can be beneficial or detrimental.

Develop biomarkers: By understanding the molecular changes induced by the compound, it may be possible to identify biomarkers that can predict patient response in a clinical setting.

Integrated molecular modeling approaches, including text mining and virtual screening, have already been successfully used to identify new piperazine-based inhibitors for targets like poly(ADP-ribose) polymerase-1 (PARP1). tandfonline.com A similar strategy could be employed to explore the therapeutic potential of the this compound scaffold.

Future Research Trajectories for Novel Pharmacological Interventions Based on this Scaffold

The versatile nature of the this compound scaffold provides a foundation for several future research trajectories aimed at developing novel pharmacological interventions.

Library Synthesis and High-Throughput Screening: The synthesis of a diverse library of analogs by modifying the cyclopropylmethyl and hydroxyethyl groups, as well as by introducing substituents on the second nitrogen atom and the remaining carbon atoms of the piperazine ring, would be a crucial first step. mdpi.com This library could then be subjected to high-throughput screening against a wide range of biological targets to identify initial hits for various diseases.

Focus on CNS Disorders: The piperazine moiety is a common feature in many centrally acting drugs. researchgate.net Future research could focus on evaluating the potential of this compound and its derivatives for treating neurological and psychiatric conditions, such as depression, anxiety, and neurodegenerative diseases.

Anticancer and Antimicrobial Potential: Numerous piperazine derivatives have shown promising anticancer and antimicrobial activities. researchgate.netresearchgate.net The scaffold could be optimized to develop potent and selective agents against various cancer cell lines and microbial pathogens.

Development of Targeted Drug Delivery Systems: The piperazine scaffold could be incorporated into larger molecules or nanoparticles to facilitate targeted drug delivery to specific tissues or cells, thereby enhancing efficacy and reducing systemic side effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropylmethyl groups can be introduced via alkylation of piperazine derivatives under inert atmospheres. Key steps include:
  • Reagents : Cyclopropylmethyl halides, piperazine, ethylene oxide, or ethanol derivatives.
  • Conditions : Solvents like ethanol, toluene, or dichloromethane; temperatures ranging from 22°C to 50°C; and bases such as triethylamine to facilitate reactions .
  • Example : A reported method uses ethanol, water, and toluene as co-solvents with sulfuric acid under inert (N₂) conditions for 16 hours .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Analytical techniques include:
  • HPLC : To assess purity (>97% as per some protocols) .
  • NMR Spectroscopy : For confirming substituent positions (e.g., cyclopropylmethyl and ethanol moieties) .
  • Melting Point Analysis : Reported ranges (e.g., 96–98°C for analogs) help verify crystallinity .

Q. What are the recommended storage conditions and stability profiles?

  • Methodological Answer :
  • Store in tight containers at controlled room temperature (20–25°C) with protection from light and moisture .
  • Stability studies suggest degradation under prolonged exposure to oxygen or high humidity, necessitating inert-atmosphere storage for long-term use .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s pharmacological activity compared to other alkyl substituents?

  • Methodological Answer :
  • Comparative Studies : Replace cyclopropylmethyl with isobutyl or benzyl groups and evaluate binding affinity to targets like Sigma1 receptors (relevant in neuroimaging) .
  • Computational Modeling : Use InChI strings (e.g., InChI=1S/C19H23ClN2O/...) to simulate interactions with receptors via molecular docking .
  • Key Finding : Cyclopropyl groups enhance metabolic stability due to restricted rotation, potentially improving bioavailability .

Q. What strategies resolve contradictions in reported reaction yields for piperazine derivatives?

  • Methodological Answer :
  • Parameter Optimization : Adjust solvent polarity (e.g., switch from ethanol to DMSO for better solubility of intermediates) .
  • Seeding : Introduce crystalline seeds during crystallization to improve yield and reproducibility (e.g., 85% yield achieved with seeding in ethanol-toluene systems) .
  • Scale-Up Considerations : Industrial methods use continuous flow reactors for precise temperature/pressure control, reducing batch-to-batch variability .

Q. How can advanced spectroscopic techniques elucidate conformational dynamics in solution?

  • Methodological Answer :
  • Dynamic NMR : Monitor piperazine ring puckering and ethanol hydroxyl group rotation at variable temperatures .
  • X-ray Crystallography : Resolve solid-state conformations (e.g., bond angles and torsion angles) using single-crystal data .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to rule out synthetic byproducts .

Q. What are the compound’s potential off-target interactions in biological systems?

  • Methodological Answer :
  • In Vitro Screening : Test against panels of receptors (e.g., GPCRs, ion channels) using radioligand displacement assays .
  • Metabolite Identification : Use hepatic microsomes to identify cytochrome P450-mediated oxidation products .
  • Safety Profiling : Assess cytotoxicity in HEK293 or HepG2 cells at varying concentrations (IC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.